N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-(4-methylbenzoyl)benzenesulfonamide
CAS No.: 406475-55-6
Cat. No.: VC21444929
Molecular Formula: C27H25NO5S
Molecular Weight: 475.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 406475-55-6 |
|---|---|
| Molecular Formula | C27H25NO5S |
| Molecular Weight | 475.6g/mol |
| IUPAC Name | N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethylphenyl)sulfonyl-4-methylbenzamide |
| Standard InChI | InChI=1S/C27H25NO5S/c1-5-20-8-13-23(14-9-20)34(31,32)28(27(30)21-10-6-17(2)7-11-21)22-12-15-25-24(16-22)26(18(3)29)19(4)33-25/h6-16H,5H2,1-4H3 |
| Standard InChI Key | WPQJGPSYBACLFV-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=C(C=C4)C |
| Canonical SMILES | CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=C(C=C4)C |
Introduction
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-(4-methylbenzoyl)benzenesulfonamide is a complex organic molecule combining benzofuran, benzenesulfonamide, and methylbenzoyl moieties. Compounds with similar structural features are often studied for their potential biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. The presence of benzofuran and sulfonamide groups suggests potential pharmacological significance due to their known roles in various therapeutic agents.
Structural Features
The compound integrates three key functional groups:
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Benzofuran Core: Known for its bioactive properties, the benzofuran moiety contributes to the compound's aromaticity and stability.
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Benzenesulfonamide Group: This group is widely recognized for its role in enzyme inhibition, particularly carbonic anhydrase inhibitors.
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Methylbenzoyl Substituent: Adds hydrophobicity and may enhance interactions with biological targets.
Synthesis Pathway
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-(4-methylbenzoyl)benzenesulfonamide likely involves multi-step reactions:
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Formation of the Benzofuran Core: Starting from methyl-substituted phenols or aldehydes, benzofurans are synthesized via cyclization reactions.
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Introduction of the Sulfonamide Group: Reaction of sulfonyl chlorides with amines under basic conditions forms benzenesulfonamides.
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Acylation Reactions: The acetyl and methylbenzoyl groups are introduced using Friedel-Crafts acylation.
Anticancer Activity
Sulfonamide derivatives have shown selective inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumor cells. Similar compounds have demonstrated IC₅₀ values in the nanomolar range against CA IX, indicating potential as anticancer agents .
Enzyme Inhibition
Sulfonamides are well-documented inhibitors of carbonic anhydrases, which play roles in pH regulation and ion transport in cells .
Spectroscopic Data
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IR Spectroscopy: Key peaks include:
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C=O (ketone group) around 1700 cm⁻¹
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SO₂ stretching around 1150–1300 cm⁻¹
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NMR Spectroscopy:
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Proton signals for aromatic hydrogens (7–8 ppm)
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Methyl groups (singlets around 2 ppm)
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Crystallographic Data
Compounds with similar structures have been characterized using X-ray diffraction, confirming molecular geometry and intermolecular interactions .
Comparative Data Table
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